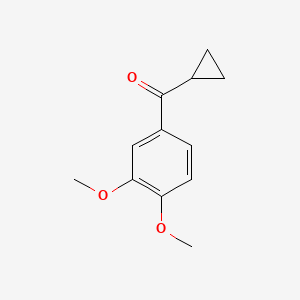

Cyclopropyl(3,4-dimethoxyphenyl)methanone

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

cyclopropyl-(3,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-14-10-6-5-9(7-11(10)15-2)12(13)8-3-4-8/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDFELRIXYRAFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2CC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance Within Ketone and Cyclopropane Chemistry

Ketones represent one of the most fundamental functional groups in organic chemistry, characterized by a carbonyl group (C=O) bonded to two other carbon atoms. Their polarity and the electrophilicity of the carbonyl carbon make them central to a vast array of chemical transformations.

The cyclopropane (B1198618) ring, a three-membered carbocycle, is notable for its high degree of ring strain. This inherent strain makes cyclopropyl (B3062369) groups highly reactive and susceptible to ring-opening reactions, a property that chemists exploit for synthetic purposes. sincerechemicals.comsincerechemicals.com When a cyclopropyl ring is positioned adjacent to a ketone's carbonyl group, as in cyclopropyl ketones, the electronic properties of both moieties are influenced. The strained ring enhances the reactivity of the molecule, making it an excellent starting material for a variety of organic reactions. sincerechemicals.comsincerechemicals.com This unique reactivity profile makes cyclopropyl ketones, including Cyclopropyl(3,4-dimethoxyphenyl)methanone, versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. sincerechemicals.comchemicalbook.com

Molecular Architecture and Substructural Elements

The structure of Cyclopropyl(3,4-dimethoxyphenyl)methanone is defined by the covalent linkage of three distinct substructural elements: a cyclopropyl (B3062369) ring, a ketone functional group, and a 3,4-dimethoxyphenyl group.

The Cyclopropyl Group: This is a strained, three-membered aliphatic ring that serves as a key reactive center in the molecule. sincerechemicals.com

The Ketone Group: A carbonyl (C=O) group acts as a rigid linker connecting the cyclopropyl and the aromatic rings. Its electrophilic carbon atom is a primary site for nucleophilic attack.

The 3,4-Dimethoxyphenyl Group: Also known as a veratryl group, this is a benzene (B151609) ring substituted with two methoxy (B1213986) (-OCH₃) groups at the 3 and 4 positions. This moiety is found in numerous natural products and biologically active compounds. The presence of methoxy groups can increase a molecule's lipophilicity, potentially influencing its ability to cross biological membranes. ontosight.aicymitquimica.com The substitution pattern is known to be a factor in the biological activity of various compounds, including those with anticancer properties. nih.gov

These components combine to form a molecule with a specific set of chemical and physical properties, making it a tailored building block for synthetic applications.

Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 92847-88-6 sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₄O₃ sigmaaldrich.com |

| Molecular Weight | 206.24 g/mol nih.gov |

| Hydrogen Bond Acceptor Count | 3 nih.gov |

| Rotatable Bond Count | 4 nih.gov |

Role in the Synthesis of Advanced Chemical Structures

Established Synthetic Pathways and Precursors

Established methods for the synthesis of this compound rely on well-documented and robust organic reactions. These pathways often involve the strategic formation of either the cyclopropane (B1198618) ring or the carbonyl group as a key step, utilizing readily available precursors.

Reductive Amination Approaches to Aryl-Cyclopropyl Methanones

Reductive amination, or reductive alkylation, is a powerful method for forming carbon-nitrogen bonds and is widely used to synthesize amines from carbonyl compounds. sigmaaldrich.commasterorganicchemistry.com While not a direct method for synthesizing the ketone itself, it is relevant in the context of reactions involving α-carbonylcyclopropanes. Research has shown an interesting catalytic dichotomy in the reaction between amines and cyclopropyl ketones. nih.gov Depending on the catalyst used, the reaction can either yield the traditional reductive amination product or lead to a novel pyrrolidine (B122466) synthesis through ring expansion. nih.gov

The process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). sigmaaldrich.commasterorganicchemistry.com Therefore, reductive amination is primarily a reaction of aryl-cyclopropyl methanones rather than a primary pathway to them, but it is a key transformation for creating derivatives from this class of compounds.

Cyclopropanation Strategies in Methanone (B1245722) Synthesis

Cyclopropanation strategies are fundamental to the synthesis of this molecule, focusing on the creation of the three-membered cyclopropyl ring. These methods typically start from an α,β-unsaturated ketone precursor, such as a chalcone (B49325).

One of the most prominent methods is the Simmons-Smith reaction , which involves an organozinc carbenoid that reacts stereospecifically with an alkene to form a cyclopropane. wikipedia.orgmdpi.com This reaction utilizes diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple to generate the reactive carbenoid species. organicchemistrytutor.com The reaction proceeds via a concerted mechanism where the methylene (B1212753) group is delivered to the double bond, preserving the stereochemistry of the alkene precursor. organicchemistrytutor.com Modifications to the original Simmons-Smith reaction, such as the Furukawa modification which uses diethylzinc (B1219324) (Et₂Zn), can improve reactivity. wikipedia.orgmdpi.com

Another important method is the Corey-Chaykovsky reaction . A simple and general method for synthesizing 1-acyl-2-arylcyclopropanes has been developed based on the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones. nih.gov This reaction typically uses a sulfur ylide, such as trimethylsulfoxonium (B8643921) iodide, to add a methylene group across the double bond of the enone system. nih.gov

| Precursor Type | Reaction | Reagents | Product |

| α,β-Unsaturated Ketone (Chalcone) | Simmons-Smith Reaction | CH₂I₂, Zn-Cu couple (or Et₂Zn) | Aryl-Cyclopropyl Methanone |

| α,β-Unsaturated Ketone (Chalcone) | Corey-Chaykovsky Reaction | Trimethylsulfoxonium iodide, Base | Aryl-Cyclopropyl Methanone |

Organometallic Reagent Applications in Carbonyl Formation

Organometallic reagents are extensively used to form the carbonyl group in aryl ketones through carbon-carbon bond formation. The Grignard reaction is a classic and highly effective example. organic-chemistry.org A Grignard reagent, which has the general formula R-Mg-X, acts as a potent nucleophile. libretexts.orgmasterorganicchemistry.com

The synthesis of this compound can be achieved through two primary Grignard routes:

Route A: Reaction of a cyclopropylmagnesium halide (e.g., cyclopropylmagnesium bromide) with a 3,4-dimethoxybenzoyl derivative. Suitable electrophiles include acid chlorides (e.g., 3,4-dimethoxybenzoyl chloride) or esters. The direct addition of Grignard reagents to acid chlorides can selectively provide ketones in high yields. acs.org

Route B: Reaction of a 3,4-dimethoxyphenylmagnesium halide (e.g., 3,4-dimethoxyphenylmagnesium bromide) with a cyclopropanecarboxylic acid derivative, such as cyclopropanecarbonyl chloride. epo.org

These reactions must be conducted under anhydrous (perfectly dry) conditions, as Grignard reagents react readily with water. libretexts.org The reaction between the Grignard reagent and the carbonyl compound's carbon atom is driven by the polar nature of both the C-Mg bond and the C=O bond. libretexts.org

Modular Synthesis Utilizing Cyclopropanecarbonyl Chloride Intermediates

A highly efficient and modular approach to synthesizing this compound involves the use of cyclopropanecarbonyl chloride as a key building block. guidechem.comchemicalbook.com This intermediate can be readily prepared from cyclopropanecarboxylic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comgoogle.com

The primary reaction employing this intermediate is the Friedel-Crafts acylation . masterorganicchemistry.com In this electrophilic aromatic substitution reaction, the acyl chloride reacts with an activated aromatic ring, in this case, 1,2-dimethoxybenzene (B1683551) (veratrole), in the presence of a Lewis acid catalyst. organic-chemistry.org Aluminum chloride (AlCl₃) is a commonly used catalyst for this transformation. libretexts.org The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion intermediate, which is then attacked by the electron-rich aromatic ring. youtube.com A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone product is deactivated, preventing further substitutions on the same ring. organic-chemistry.org

| Aromatic Substrate | Acylating Agent | Catalyst | Product |

| 1,2-Dimethoxybenzene | Cyclopropanecarbonyl Chloride | AlCl₃ (Lewis Acid) | This compound |

Modern Synthetic Approaches and Reaction Conditions

Modern synthetic chemistry aims to improve upon established methods by enhancing reaction efficiency, reducing reaction times, and employing more environmentally benign conditions.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. anton-paar.combiotage.com By using dedicated microwave reactors, reaction mixtures can be heated rapidly and uniformly to temperatures far above the solvent's boiling point, often leading to dramatic reductions in reaction times and increased product yields. anton-paar.com

This technology can be applied to many of the established synthetic pathways for ketones. For instance, multicomponent reactions, which form several bonds in a single process, are often facilitated by microwave irradiation. chemrxiv.org The Biginelli reaction, a one-pot synthesis of dihydropyrimidinones, has been shown to be significantly improved by microwave heating. mdpi.com Furthermore, metal-free alkylation of aldehydes to form ketones has been achieved via microwave irradiation, which promotes the activation of inert C(sp³)-H bonds. nih.gov Specifically for the synthesis of aryl ketones, zinc-mediated Friedel-Crafts acylation can be performed under solvent-free conditions using microwave irradiation, representing a greener and more efficient alternative to traditional methods. organic-chemistry.org The application of microwave heating to the Friedel-Crafts acylation of 1,2-dimethoxybenzene with cyclopropanecarbonyl chloride could therefore provide a rapid and efficient route to this compound.

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer, renewable materials. Key principles applicable to the synthesis of cyclopropyl ketones include atom economy, use of safer solvents, and catalytic efficiency.

Atom Economy: This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. Addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. For instance, in a potential Friedel-Crafts acylation synthesis of the title compound from 1,2-dimethoxybenzene (veratrole) and cyclopropanecarbonyl chloride, the primary byproduct is HCl. While effective, this is less atom-economical than a hypothetical direct addition reaction. Modern approaches, such as hydrogen-borrowing catalysis for the formation of α-cyclopropyl ketones, represent a more sustainable strategy. This method uses a metal catalyst to temporarily "borrow" hydrogen from an alcohol to form an enone in situ, which then undergoes cyclopropanation, with water being the only byproduct, thus exhibiting high atom economy.

Safer Solvents and Auxiliaries: Traditional organic synthesis often relies on volatile and potentially hazardous organic solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). For reactions like Friedel-Crafts acylation, which are sensitive to water, the use of recyclable, less toxic solvents or even solvent-free conditions is a key consideration in green design.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can, in principle, be recycled and reused. For the synthesis of aryl ketones, the replacement of traditional stoichiometric Lewis acids like AlCl₃, which generate large amounts of waste, with heterogeneous, recyclable solid acid catalysts such as zeolites is a significant green improvement. These solid catalysts simplify product purification and reduce environmental impact.

Visible-Light-Induced Catalysis in Related Cyclopropyl Ketone Synthesis

In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, offering mild reaction conditions and unique reactivity pathways. While a specific visible-light-induced synthesis for this compound is not prominently documented, the principles have been extensively applied to the synthesis and reaction of related aryl cyclopropyl ketones.

These methods often proceed via radical intermediates, offering an alternative to traditional polar or metal-carbenoid pathways. Two main strategies are prevalent:

Photocatalytic Radical Cyclopropanation: This approach involves the generation of a radical that adds to an alkene, followed by a ring-closing step to form the cyclopropane ring. For example, visible-light-mediated methods have been developed for the cyclopropanation of alkenes using reagents like dibromomethane (B42720) or chloromethyl silicates as the methylene source. These reactions are often initiated by an organic photosensitizer and can tolerate a wide range of functional groups due to their mild, radical-based mechanism.

Reactions of Aryl Cyclopropyl Ketones: Aryl cyclopropyl ketones themselves can be activated by visible light photocatalysis. The ketone can undergo a one-electron reduction to form a radical anion (a ketyl radical). This species can then undergo ring-opening of the strained cyclopropane ring to form a distonic radical anion, which can participate in various cycloaddition reactions. For instance, formal [3+2] cycloadditions of aryl cyclopropyl ketones with olefins have been achieved using a photocatalytic system, leading to the formation of highly substituted cyclopentane (B165970) rings. This demonstrates the utility of visible light in harnessing the ring strain of cyclopropyl ketones for further synthetic transformations.

These photocatalytic methods represent a frontier in the synthesis of complex molecules, providing energy-efficient and selective routes that align with green chemistry principles.

Optimization of Reaction Parameters for Enhanced Yield and Purity

A plausible and direct method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with cyclopropanecarbonyl chloride. The optimization of this reaction is crucial for maximizing yield and purity while minimizing side reactions. Key parameters to consider include the choice of catalyst, solvent, reaction temperature, and stoichiometry of reactants.

Catalyst Selection: The traditional catalyst for Friedel-Crafts acylation is aluminum chloride (AlCl₃). However, a stoichiometric amount is often required because the product ketone complexes with the Lewis acid, deactivating it. Optimization may involve screening other Lewis acids like FeCl₃, BF₃, or solid acid catalysts like zeolites or metal oxides (e.g., TiO₂-SnOₓ), which can offer better selectivity and easier workup. thermofisher.com

Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity. Common solvents for Friedel-Crafts reactions include chlorinated hydrocarbons (e.g., dichloromethane, 1,2-dichloroethane) or carbon disulfide. The ideal solvent should be inert to the reaction conditions and effectively solvate the intermediates. For industrial applications, minimizing the use of hazardous solvents is a priority.

Temperature Control: Temperature is a critical parameter. Friedel-Crafts acylations are often run at low temperatures (e.g., 0 °C) to control the reaction rate and prevent side reactions such as dealkylation or isomerization. Slowly warming the reaction to room temperature may be necessary to drive it to completion.

Stoichiometry: The molar ratio of the reactants and catalyst is another key factor. An excess of the aromatic substrate (veratrole) can sometimes be used to suppress di-acylation. The amount of catalyst must be carefully controlled; typically, slightly more than one equivalent of AlCl₃ is used relative to the acyl chloride.

The table below illustrates hypothetical optimization parameters for this synthesis based on typical Friedel-Crafts conditions.

| Parameter | Condition A | Condition B | Condition C | Potential Outcome |

|---|---|---|---|---|

| Catalyst | AlCl₃ (1.1 eq) | FeCl₃ (1.1 eq) | Zeolite H-BEA | AlCl₃ is highly active but generates waste. Zeolites are recyclable and greener but may require higher temperatures. |

| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE) | Nitrobenzene | DCM is a common choice. Nitrobenzene can improve solubility but is toxic. Higher boiling point of DCE allows for higher reaction temperatures. |

| Temperature | 0 °C to RT | RT | 80 °C | Lower temperatures generally improve selectivity and reduce byproducts. Higher temperatures may be needed for less reactive catalysts. |

| Veratrole:Acyl Chloride Ratio | 1:1 | 1.2:1 | 1:1.2 | Excess veratrole can minimize di-acylation. Excess acyl chloride can lead to byproducts if the substrate is highly activated. |

Industrial Production Methodologies for Related Compounds

Scaling up the synthesis of cyclopropyl ketones from the laboratory to industrial production requires addressing challenges related to cost, safety, efficiency, and environmental impact. While specific industrial methods for this compound are not public, methodologies for related compounds like cyclopropyl methyl ketone provide valuable insights.

Batch vs. Continuous Flow Processing: Traditional laboratory synthesis is often performed in batch reactors. For industrial-scale production, continuous flow synthesis offers significant advantages, including better heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and enhanced consistency and product quality. uni-muenchen.de For exothermic reactions like Friedel-Crafts acylation, flow reactors allow for precise temperature control, preventing runaway reactions and reducing the formation of thermal degradation byproducts.

Catalyst Management: In an industrial setting, the cost and disposal of the catalyst are major concerns. The use of stoichiometric Lewis acids like AlCl₃ is problematic due to the large volumes of acidic waste generated during aqueous workup. Therefore, industrial processes increasingly favor heterogeneous catalysts, such as zeolites or supported acids. thermofisher.com These catalysts can be used in fixed-bed reactors in a continuous flow system, allowing for easy separation from the product stream and regeneration for reuse, which significantly improves the process's economic and environmental profile.

Downstream Processing and Purification: The isolation and purification of the final product are critical steps in industrial production. The crude product from the reactor is typically subjected to a series of workup steps, which may include quenching, phase separation, and extraction. Final purification is often achieved by distillation or crystallization. A well-optimized industrial process aims to produce a crude product of high purity to simplify these downstream operations, thereby reducing solvent usage and energy consumption. For example, a patented method for producing high-purity cyclopropyl methyl ketone involves a cleavage reaction in a fixed-bed reactor followed by fractional distillation in a rectifying tower to separate impurities.

Reactions Involving the Carbonyl Moiety

The ketone functional group is a primary site for chemical reactions, including oxidation, reduction, and nucleophilic addition.

Oxidation Pathways to Carboxylic Acids

The oxidation of a ketone to a carboxylic acid typically requires cleavage of a carbon-carbon bond adjacent to the carbonyl group. For this compound, this would involve breaking either the bond to the cyclopropyl ring or the bond to the aromatic ring. Such transformations are generally not facile and require specific and often harsh oxidative conditions. Standard ketone oxidation methodologies, such as the Baeyer-Villiger oxidation, would typically yield an ester rather than a carboxylic acid. While theoretically possible, specific documented pathways for the direct oxidation of this particular ketone to a carboxylic acid like 3,4-dimethoxybenzoic acid are not extensively reported in standard chemical literature.

Reduction Reactions to Alcohols

The reduction of the carbonyl group in this compound to a secondary alcohol, Cyclopropyl(3,4-dimethoxyphenyl)methanol, is a common and efficient transformation. This is typically achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its selectivity for aldehydes and ketones. masterorganicchemistry.comorientjchem.org The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol (B145695). reddit.com The hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. masterorganicchemistry.com

| Reaction | Reagent | Solvent | Product |

| Carbonyl Reduction | Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | Cyclopropyl(3,4-dimethoxyphenyl)methanol |

This reduction is a cornerstone reaction in organic synthesis, providing a reliable method to convert ketones to their corresponding alcohols. mnstate.edu

Nucleophilic Addition Processes

The electrophilic nature of the carbonyl carbon makes it susceptible to attack by various nucleophiles. A classic example is the Grignard reaction, where an organomagnesium halide adds to the ketone to form a tertiary alcohol after an acidic workup. dalalinstitute.com For instance, reacting this compound with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would yield 1-cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol. The reaction proceeds via the nucleophilic addition of the methyl group from the Grignard reagent to the carbonyl carbon. dalalinstitute.com

| Starting Material | Nucleophile (Grignard Reagent) | Solvent | Final Product (after workup) |

| This compound | Methylmagnesium Bromide (CH₃MgBr) | Diethyl ether or Tetrahydrofuran (THF) | 1-cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol |

Bulky groups on either the ketone or the nucleophile can hinder the reaction. dalalinstitute.com

Reactivity of the Aromatic Ring System

The 3,4-dimethoxy substitution pattern on the phenyl ring significantly influences its reactivity. The two methoxy (B1213986) groups are electron-donating, which activates the ring towards electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions (e.g., Bromination)

The activated nature of the 3,4-dimethoxyphenyl ring facilitates electrophilic substitution reactions, such as bromination. The methoxy groups are ortho- and para-directing. In this specific molecule, the positions ortho and para to the methoxy groups are C-2, C-5, and C-6. Given the substitution at C-1, C-3, and C-4, the most likely positions for substitution are C-2 and C-6 (ortho to one methoxy group) and C-5 (ortho to the other methoxy group and para to the first). Bromination of similarly substituted aromatic ketones has been documented. nih.gov The reaction typically involves treating the substrate with a source of electrophilic bromine, such as molecular bromine (Br₂) in the presence of a suitable solvent.

| Reaction | Reagent | Potential Product(s) |

| Electrophilic Bromination | Bromine (Br₂) | (2-Bromo-4,5-dimethoxyphenyl)(cyclopropyl)methanone and/or (5-Bromo-3,4-dimethoxyphenyl)(cyclopropyl)methanone |

Selective O-Demethylation Reactions

The methoxy groups on the aromatic ring can be cleaved to form hydroxyl groups, a reaction known as O-demethylation. This transformation is often accomplished using strong Lewis acids or Brønsted acids. chem-station.com Common reagents for this purpose include boron tribromide (BBr₃), aluminum chloride (AlCl₃), and hydrobromic acid (HBr). chem-station.com BBr₃ is a particularly effective reagent for cleaving aryl methyl ethers and is often used at low temperatures. chem-station.com Research into the regioselective demethylation of compounds with multiple methoxy groups, including diaryl ketones, has been conducted. google.com It is often possible to selectively remove one methyl group over another, which can be influenced by steric and electronic factors. In the case of the 3,4-dimethoxy pattern, selective demethylation at the 4-position is sometimes favored. google.comnih.gov

| Reagent | General Conditions | Product(s) |

| Boron Tribromide (BBr₃) | Dichloromethane (CH₂Cl₂), often at low temperature (-78 °C to 0 °C) | Cyclopropyl(3,4-dihydroxyphenyl)methanone or selectively demethylated products |

| Aluminum Chloride (AlCl₃) | Dichloromethane (CH₂Cl₂), may require heating | Cyclopropyl(3,4-dihydroxyphenyl)methanone or selectively demethylated products |

| Hydrobromic Acid (HBr) | 47% aqueous solution, often heated | Cyclopropyl(3,4-dihydroxyphenyl)methanone |

Transformations of the Cyclopropyl Ring

The inherent ring strain of the cyclopropane moiety in this compound makes it susceptible to a variety of ring-opening and addition reactions, offering a pathway to more complex molecular architectures.

The cleavage of the C-C bonds in the cyclopropyl ring of aryl cyclopropyl ketones can be initiated through several mechanisms, including acid-catalyzed, reductive, and oxidative pathways.

Acid-Catalyzed Ring Opening: In the presence of acid catalysts, aryl cyclopropyl ketones can undergo cyclization to form 1-tetralones. This transformation proceeds via protonation of the carbonyl group, followed by a rearrangement that leads to the formation of a more stable carbocation, which then undergoes intramolecular cyclization. The ratio of the cyclized product to open-chain carbinols is dependent on the substituents on the aryl ring.

Reductive Ring Opening: Reductive cleavage of aryl cyclopropyl ketones can be achieved using various reagents. For instance, heating with zinc in ethanol can lead to the formation of 4-arylbutyrophenones. wikipedia.org More contemporary methods involve nickel-catalyzed reductive ring-opening reactions with unactivated alkyl bromides. This process is believed to proceed through a Ni(0)-mediated oxidative cycloaddition as the key step. vt.edu Iron-catalyzed reductive ring-opening/gem-difluoroallylation of cyclopropyl ketones with α-trifluoromethylstyrenes has also been reported, which likely involves the formation of ketyl radicals that induce the ring opening. acs.org

Oxidative Ring Opening: The cyclopropane ring can also be opened under oxidative conditions. These reactions often proceed through radical intermediates. For example, the oxidative radical ring-opening and cyclization of cyclopropane derivatives can be initiated by various oxidizing agents, leading to the formation of diverse cyclic and acyclic compounds. mdpi.commdpi.com

The regioselectivity of the ring-opening is a critical aspect, and it is often influenced by the stability of the resulting intermediates. For instance, in radical-induced openings, the cleavage typically occurs to form the more stable radical.

Table 2: Ring-Opening Reactions of Aryl Cyclopropyl Ketones

| Reaction Type | Reagents/Catalysts | Products | Reference |

| Acid-Catalyzed Cyclization | Acid catalysts | 1-Tetralones, Open-chain carbinols | |

| Reductive Cleavage | Zinc, ethanol | 4-Arylbutyrophenones | wikipedia.org |

| Ni-Catalyzed Reductive | Nickel catalyst, alkyl bromides | Alkylated ketones | vt.edu |

| Fe-Catalyzed Reductive | Iron catalyst, α-trifluoromethylstyrenes | Carbonyl-containing gem-difluoroalkenes | acs.org |

The cyclopropane ring in aryl cyclopropyl ketones can act as a three-carbon synthon in various cycloaddition reactions, most notably [3+2] cycloadditions. These reactions provide a powerful tool for the construction of five-membered rings.

Visible light photocatalysis has emerged as a key technology for initiating [3+2] cycloadditions of aryl cyclopropyl ketones with olefins. The reaction is typically initiated by the one-electron reduction of the ketone to its corresponding radical anion. vt.edu This radical anion can then undergo ring-opening to form a distonic radical anion, which subsequently adds to an alkene in a stepwise manner to afford a cyclopentane ring system. acs.org The use of a photocatalyst, such as Ru(bpy)32+, in combination with a Lewis acid, like La(OTf)3, can facilitate the initial one-electron reduction. vt.edu

The scope of these [3+2] cycloaddition reactions is broad, accommodating a variety of electronically diverse aryl cyclopropyl ketones and alkene partners. acs.org This methodology allows for the diastereoselective construction of highly substituted cyclopentanes, including those with quaternary carbon stereocenters. vt.edu

Table 3: [3+2] Cycloaddition of Aryl Cyclopropyl Ketones

| Reaction Partners | Conditions | Product Type | Reference |

| Aryl cyclopropyl ketone, Olefin | Visible light, Photocatalyst (e.g., Ru(bpy)32+), Lewis acid (e.g., La(OTf)3) | Highly substituted cyclopentanes | vt.eduacs.org |

Other Significant Chemical Transformations and Rearrangements

Beyond ring-opening and cycloaddition reactions, aryl cyclopropyl ketones, including this compound, can undergo other notable transformations.

One such transformation is the cyclopropyl carbinyl-type rearrangement of their corresponding ketyl anions. Upon one-electron reduction, the resulting ketyl radical anion can exist in equilibrium with its ring-opened form. For unsubstituted aryl cyclopropyl ketones, this equilibrium lies heavily in favor of the ring-closed form, and the ring-opening is a slow and reversible process. vt.edu

Under acidic conditions, protonated cyclopropyl ketones can rearrange to form 1-oxacyclopent-1-enyl cations . This acid-catalyzed cyclization represents another pathway for the transformation of the cyclopropyl ketone moiety.

Furthermore, nickel-catalyzed dimerization of cyclopropyl ketones has been observed, leading to the formation of five-membered rings. This reaction pathway has also been extended to crossed reactions between cyclopropyl ketones and enones, providing access to densely functionalized cyclopentane products.

It is also noteworthy that the carbonyl group itself can participate in reactions typical of ketones, although the proximity of the cyclopropyl ring can influence reactivity.

Derivatives and Structural Modification Strategies

Design and Synthesis of Substituted Analogues

The synthesis of substituted analogues of Cyclopropyl(3,4-dimethoxyphenyl)methanone is a key area of research, allowing for the systematic investigation of structure-activity relationships. Modifications typically target the aromatic ring, the cyclopropyl (B3062369) group, or the ketone functional group.

The 3,4-dimethoxyphenyl ring is a primary target for substitution to modulate the electronic properties of the molecule.

Alkylation/O-Alkylation: The methoxy (B1213986) groups on the phenyl ring can be modified, or different alkoxy groups can be introduced. The synthesis of (E)-1-cyclopropyl-3-(4-alkoxy-3-methoxyphenyl)prop-2-en-1-ones, which are precursors to cyclopropyl ketones, has been demonstrated starting from various O-alkyl vanillins. researchgate.netsemanticscholar.org This highlights the feasibility of creating a series of analogues with varying alkyl chain lengths at the 4-position of the aromatic ring, such as the known Cyclopropyl[4-(pentyloxy)phenyl]methanone. chemscene.com These modifications can impact properties like lipophilicity.

| Modification Type | Example Substituent | Position on Aromatic Ring | Synthetic Strategy | Reference Compound |

|---|---|---|---|---|

| Halogenation | -Br (Bromine) | Various | Electrophilic Bromination | Brominated (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone (B14566708) derivatives nih.gov |

| Halogenation | -Cl (Chlorine) | 4 | Friedel–Crafts acylation with chloro-substituted reagents | 4-Chloro-3-nitrophenyl cyclopropyl ketone ontosight.ai |

| Nitration | -NO2 (Nitro) | 3 | Friedel–Crafts acylation with nitro-substituted reagents | 4-Chloro-3-nitrophenyl cyclopropyl ketone ontosight.ai |

| O-Alkylation | -OC5H11 (Pentyloxy) | 4 | Williamson ether synthesis on phenolic precursor | Cyclopropyl[4-(pentyloxy)phenyl]methanone chemscene.com |

The cyclopropyl ring in this class of compounds is not merely an inert spacer. As part of a donor-acceptor (D-A) cyclopropane (B1198618) system (where the dimethoxyphenyl group is the donor and the carbonyl group is the acceptor), the three-membered ring is activated and susceptible to various transformations. nih.govmdpi.com

The high ring strain and the electronic activation facilitate reactions such as:

Ring-opening reactions: D-A cyclopropanes can react with nucleophiles, electrophiles, and radicals, leading to ring-opened products. nih.govmdpi.com This reactivity allows the cyclopropyl moiety to serve as a synthetic equivalent of a 1,3-dipole, providing access to compounds that are otherwise difficult to synthesize. nih.govmdpi.com

Isomerization: Under certain conditions, these cyclopropanes can isomerize to form conjugated alkenes. nih.govmdpi.com

Cycloadditions: They can also participate in cycloaddition reactions with various dipolarophiles and dienes. nih.govmdpi.com

These potential reactions suggest that the cyclopropyl ring of this compound is a viable handle for further derivatization to create more complex molecular architectures.

The ketone carbonyl group is a versatile functional group that can be transformed into a wide range of other moieties.

Reduction: A straightforward modification is the reduction of the ketone. For example, the Wolf-Kishner reduction has been used to convert the carbonyl group in a related benzophenone (B1666685) derivative into a methylene (B1212753) (-CH2-) group, effectively linking the two parts of the molecule with an alkyl chain. nih.gov

Precursor Modification: An alternative strategy involves modifying the synthetic precursors. Cyclopropyl ketones are often synthesized from α,β-unsaturated ketones (chalcones). nih.govmdpi.com These chalcone (B49325) precursors, such as 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone, can undergo conjugate addition reactions. mdpi.com For example, the Michael addition of N-heterocycles like 1,2,4-triazole (B32235) to the chalcone yields β-azolyl ketones, which are analogues where the ketone is retained but the β-carbon is functionalized. mdpi.com This approach allows for the introduction of diverse functional groups prior to the formation of the cyclopropyl ring.

Exploration of Heterocyclic and Fused Ring Derivatives (e.g., piperazine-containing analogues)

Incorporating heterocyclic rings is a prominent strategy in medicinal chemistry to enhance pharmacological properties.

Piperazine (B1678402) Analogues: The piperazine moiety is frequently used in drug design. nih.gov While direct synthesis examples starting from this compound are not detailed, established synthetic methodologies can be applied. These include reductive amination of the ketone, Buchwald-Hartwig amination, or aromatic nucleophilic substitution on suitably functionalized precursors. nih.gov These methods would link the core structure to a piperazine ring, either via the carbonyl carbon or the aromatic ring.

Triazole Derivatives: As mentioned, 1,2,4-triazole has been incorporated into a related propiophenone (B1677668) structure via Michael addition to a chalcone precursor. mdpi.com This demonstrates a viable route to β-triazolyl ketone derivatives.

Fused Ring Systems: More complex derivatives involving fused rings have also been synthesized. For example, a tetrahydroquinoline (THQ) derivative incorporating a 3,4-dimethoxyphenyl group has been prepared through a Povarov cycloaddition reaction followed by N-acylation. mdpi.com This multi-step synthesis results in a rigid, polycyclic structure. mdpi.com Similarly, the synthesis of 1,2,3-triazole-fused systems, such as triazolo[4,5-b]pyrazines, often starts from substituted aniline (B41778) precursors, which could be derived from the dimethoxyphenyl moiety. mdpi.com

Stereochemical Aspects of Derivative Synthesis (e.g., (S)- and (R)-configurations)

The synthesis of derivatives of this compound often involves the creation of new stereocenters, making stereochemistry a critical aspect.

Diastereoselectivity: The formation of the cyclopropyl ring itself can be diastereoselective. For example, the Corey-Chaykovsky cyclopropanation of (E)-chalcones typically proceeds with retention of stereochemistry, yielding predominantly the trans-diastereomer of the 1,2-disubstituted cyclopropane. nih.govmdpi.com The trans arrangement of the aryl and acyl substituents is often confirmed by X-ray crystallography or NMR spectroscopy, where the vicinal coupling constants between the cyclopropyl protons provide stereochemical information. nih.govmdpi.commdpi.com

Enantioselectivity: Achieving enantiocontrol to produce specific (S)- and (R)-configurations is a significant challenge. Stereoselective synthesis of enantiopure cyclopropane derivatives has been reported, often utilizing chiral precursors or catalysts. researchgate.net For complex molecules containing multiple stereocenters, such as certain fentanyl analogues, a systematic analysis is required to identify all possible stereoisomers (e.g., 1R,3S; 1R,3R; 1S,3S; 1S,3R). wikipedia.org A similar approach would be necessary for chiral derivatives of this compound to isolate and characterize individual stereoisomers.

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound derivatives is intrinsically linked to their structure.

The electronic nature of the substituents on the aromatic ring plays a crucial role. The 3,4-dimethoxyphenyl group acts as an electron donor, which, in conjunction with the electron-withdrawing ketone group, establishes the molecule as a donor-acceptor cyclopropane. nih.govmdpi.com This electronic push-pull effect polarizes the cyclopropane ring, making it more susceptible to nucleophilic attack or ring-opening reactions.

Modifying the aromatic ring substituents directly impacts this donor-acceptor character.

Adding further electron-donating groups (e.g., additional alkoxy groups) would enhance the donor character, potentially increasing the rate of electrophilic substitution on the ring and activating the cyclopropane ring further.

Introducing electron-withdrawing groups (e.g., -Cl, -NO2) would diminish the donor character of the ring. ontosight.ai This could decrease the ring's reactivity towards electrophiles but might increase the electrophilicity of the carbonyl carbon.

The relationship between structure and a specific chemical property is evident in antioxidant studies of related polyphenolic benzophenones. The antioxidant and radical scavenging potency were found to be directly related to the number and position of phenolic hydroxyl groups and the presence of bromine substituents. nih.gov This demonstrates that specific structural modifications can be rationally designed to tune a desired chemical reactivity or property.

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei.

Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. For Cyclopropyl(3,4-dimethoxyphenyl)methanone, experimental ¹H NMR data has been reported. google.com The spectrum reveals characteristic signals corresponding to the protons of the cyclopropyl (B3062369) and dimethoxyphenyl groups.

In a deuterated chloroform (B151607) (CDCl₃) solvent, the cyclopropyl protons appear as multiplets in the upfield region, specifically at chemical shifts of approximately 1.01-1.04 ppm and 1.19-1.24 ppm, each integrating to two protons (CH₂). A multiplet observed between 2.62 and 2.67 ppm corresponds to the single proton (CH) of the cyclopropyl ring attached to the carbonyl group. The two methoxy (B1213986) groups on the phenyl ring present a distinct signal, a doublet at 3.95 ppm with a coupling constant of 7.0 Hz, integrating to six protons. google.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 1.01-1.04 | m | 2H | CH₂ (cyclopropyl) | google.com |

| 1.19-1.24 | m | 2H | CH₂ (cyclopropyl) | google.com |

| 2.62-2.67 | m | 1H | CH (cyclopropyl) | google.com |

| 3.95 | d (J = 7.0 Hz) | 6H | 2 x OCH₃ | google.com |

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. As of the latest literature search, specific experimental ¹³C NMR data for this compound has not been reported.

Two-dimensional NMR techniques are employed to further elucidate complex molecular structures by showing correlations between different nuclei. There is currently no available experimental data from 2D NMR studies such as COSY, HMQC, HMBC, or DEPT for this compound in the reviewed scientific literature.

Infrared (IR) Spectroscopy

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound. While a study mentioned the analysis of this compound by GC-MS, specific mass spectral data or fragmentation patterns were not provided. researchgate.net Therefore, detailed experimental MS or HRMS data for this compound is not available in the current literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. There is no reported experimental UV-Vis spectroscopic data for this compound in the scientific literature reviewed.

of this compound

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Without a determined crystal structure, a detailed analysis of the crystal packing and specific intermolecular interactions for this compound cannot be conducted. Such an analysis would typically identify and characterize non-covalent interactions, such as hydrogen bonds, van der Waals forces, and potential π-π stacking, which govern the arrangement of molecules in the crystal lattice. Studies on other dimethoxybenzene derivatives have highlighted the significant role of intermolecular hydrogen bonds in stabilizing the crystal packing. researchgate.net For example, in the crystal structure of 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one, molecules are connected through C-H···O intermolecular hydrogen bonds. researchgate.net It is plausible that this compound would exhibit similar, weak C-H···O interactions involving the methoxy and carbonyl oxygen atoms.

Polymorphism and Pseudopolymorphism in Crystalline Forms

There is no information available in the surveyed literature regarding the existence of polymorphs or pseudopolymorphs for this compound. Polymorphism, the ability of a compound to crystallize in different solid-state forms with distinct physical properties, and pseudopolymorphism, where different crystal forms contain solvent molecules (solvates) or water (hydrates), have not been investigated for this particular compound.

Computational and Theoretical Studies

Quantum Chemical Calculations

No published studies were found that specifically report the use of Density Functional Theory (DFT) for the geometry optimization or the analysis of the electronic structure (such as HOMO-LUMO energies) of Cyclopropyl(3,4-dimethoxyphenyl)methanone. Therefore, data on its optimized bond lengths, bond angles, or electronic properties derived from DFT calculations are not available.

A search for studies utilizing Time-Dependent Density Functional Theory (TD-DFT) to investigate the electronic transitions of this compound yielded no results. Information regarding its theoretical absorption spectra, excitation energies, or oscillator strengths is not present in the located literature.

No literature could be found detailing the application of the Gauge-Including Atomic Orbital (GIAO) method, or any other computational approach, for the prediction of ¹H or ¹³C NMR chemical shifts of this compound.

Molecular Dynamics and Conformational Analysis

There are no available reports on molecular dynamics simulations or detailed conformational analyses for this compound. As a result, information about its conformational landscape, dynamic behavior, or stable conformers is not documented in scientific research.

Investigation of Reaction Mechanisms and Transition States

No computational studies investigating the reaction mechanisms involving this compound were identified. Consequently, there is no available data on the energy profiles, transition states, or activation barriers for reactions in which this compound may participate.

Spin Density Analysis for Regioselectivity Prediction

Predicting the regioselectivity of chemical reactions is a fundamental challenge in organic synthesis. For radical reactions involving this compound, computational methods, particularly spin density analysis, offer a powerful predictive tool. Spin density, which represents the spatial distribution of unpaired electrons in a radical species, is crucial in determining the most probable sites for bond formation.

In the context of reactions where this compound might form a radical intermediate, theoretical calculations can map the spin density across the molecule. These calculations, typically performed using Density Functional Theory (DFT), reveal that the spin density is not uniformly distributed. Instead, it localizes on specific atoms, highlighting the most reactive centers. For instance, in a hypothetical radical cation of this compound, the spin density would likely be delocalized across the aromatic ring and the carbonyl group. The precise distribution would indicate which positions on the dimethoxyphenyl ring are more susceptible to nucleophilic attack or which atom is more likely to engage in a radical coupling reaction. While specific experimental studies on the regioselectivity of radical reactions of this compound are not widely reported, theoretical spin density analysis provides a robust framework for predicting such outcomes, thereby guiding synthetic efforts.

Theoretical Spectroscopic Data Correlation with Experimental Observations

The synergy between theoretical calculations and experimental spectroscopy is a cornerstone of modern structural elucidation. Computational methods can predict various spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, with a high degree of accuracy. Comparing these theoretical spectra with experimentally obtained data for this compound serves to validate the computed molecular structure and provides a deeper understanding of its electronic and vibrational properties.

DFT calculations are commonly employed to predict the ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies of this compound. epstem.netnih.govnih.gov The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set. nih.gov For instance, the calculated ¹H NMR spectrum would predict the chemical shifts for the protons on the cyclopropyl (B3062369) ring and the aromatic ring, as well as the methoxy (B1213986) groups. A strong correlation between the calculated and experimental chemical shifts confirms the assigned structure.

Similarly, theoretical IR spectroscopy can calculate the vibrational frequencies corresponding to specific functional groups, such as the carbonyl (C=O) stretch and the C-O stretches of the methoxy groups. Discrepancies between theoretical and experimental values can often be reconciled by applying scaling factors to the computed frequencies, accounting for systematic errors in the computational methods. epstem.net This correlative approach not to only confirms the molecular structure but also aids in the assignment of complex experimental spectra.

Table 1: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data for Aromatic Ketones

| Spectroscopic Parameter | Theoretical Value (Illustrative) | Experimental Value (Illustrative) |

| ¹H NMR (Ar-H) | 6.8 - 7.5 ppm | 6.9 - 7.6 ppm |

| ¹³C NMR (C=O) | 195 - 200 ppm | 196 - 201 ppm |

| IR (C=O Stretch) | 1670 - 1690 cm⁻¹ | 1665 - 1685 cm⁻¹ |

Application of Computational Descriptors in Compound Design

The design of new molecules with tailored properties is a primary objective of chemical research. Computational descriptors, which are numerical values that encode structural and electronic information about a molecule, play a pivotal role in this process through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. iosrjournals.orgnih.gov For this compound, these descriptors can be used to predict the biological activity or physical properties of its derivatives, thereby accelerating the discovery of new lead compounds.

A wide array of computational descriptors can be calculated for this compound and its analogs. These include electronic descriptors (e.g., HOMO-LUMO energies, dipole moment), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices). By establishing a mathematical relationship between these descriptors and an observed property (e.g., binding affinity to a biological target), a predictive QSAR model can be developed. iosrjournals.orgnih.gov

For example, a QSAR study on a series of this compound derivatives could reveal that a specific combination of electronic and steric descriptors is correlated with high biological activity. This model can then be used to virtually screen a library of yet-to-be-synthesized compounds and prioritize those with the highest predicted activity for synthesis and experimental testing. This in silico approach significantly reduces the time and resources required for the discovery of new functional molecules.

Table 2: Key Computational Descriptors for Compound Design

| Descriptor Type | Examples | Application |

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Predicting reactivity, intermolecular interactions |

| Steric | Molecular Volume, Surface Area, Shape Indices | Understanding ligand-receptor binding, solubility |

| Topological | Connectivity Indices, Wiener Index | Correlating structure with physical properties |

| Thermodynamic | Heat of Formation, Gibbs Free Energy | Assessing stability and reaction feasibility |

Advanced Research Applications in Chemical Sciences

Utilization as Synthetic Building Blocks in Complex Organic Synthesis

The high ring-strain energy (approximately 28 kcal/mol) of the cyclopropane (B1198618) ring makes aryl cyclopropyl (B3062369) ketones like Cyclopropyl(3,4-dimethoxyphenyl)methanone powerful C3 building blocks capable of undergoing facile C-C bond cleavage. rsc.org Their utility is demonstrated in a range of synthetic transformations that provide access to complex molecular architectures that are otherwise challenging to prepare. nih.gov

One of the most significant applications is in formal [3+2] cycloaddition reactions with alkenes and alkynes. acs.org These reactions, often proceeding through a ring-opened distonic radical anion intermediate, enable the enantiocontrolled construction of densely substituted cyclopentane (B165970) rings. nih.govnih.gov This methodology is highly valued for creating sp³-rich frameworks, which are prevalent in bioactive compounds and natural products. acs.org The aryl ketone moiety is crucial for the initial one-electron reduction process that initiates the cycloaddition cascade. nih.gov

Under different conditions, aryl cyclopropyl ketones serve as precursors for other important structural motifs. In the presence of acid catalysts, they can undergo cyclization to form 1-tetralones. rsc.org Furthermore, they can participate in cascade reactions, for instance, reacting with sulfonamides in the presence of a mediator like Zr(OTf)₄ to produce 5-aryl-3,4-dihydro-2H-pyrroles. researchgate.net The reactivity of these building blocks is rooted in their ability to act as synthetic equivalents of 1,3-dipoles, providing access to compounds not easily accessible through other methods. nih.gov

The versatility of aryl cyclopropyl ketones as synthetic intermediates is summarized in the table below.

| Reaction Type | Reagents/Conditions | Product Class | Reference(s) |

| [3+2] Cycloaddition | Alkenes, Photocatalyst | Substituted Cyclopentanes | nih.govnih.gov |

| Intramolecular Cyclization | Acid Catalysts | 1-Tetralones | rsc.org |

| Ring-Opening Isomerization | Palladium Catalyst | (E)-α,β-Unsaturated Ketones | rsc.orgrsc.org |

| Reductive Ring-Opening | Alkyl Bromides, Nickel Catalyst | γ-Alkylated Ketones | acs.org |

| Cascade Reaction | Sulfonamides, Zr(OTf)₄ | 5-Aryl-3,4-dihydro-2H-pyrroles | researchgate.net |

Investigation in Catalysis and Reaction Development

The development of novel reactions involving this compound and related aryl cyclopropyl ketones is intrinsically linked to advancements in catalysis. The challenge lies in controlling the regioselective cleavage of the cyclopropane C-C bonds, which has been addressed through various catalytic systems.

Photoredox Catalysis: A prominent strategy involves dual-catalyst systems that combine a chiral Lewis acid with a transition metal photoredox catalyst, such as Ru(bpy)₃²⁺. nih.govresearchgate.net This approach enables asymmetric [3+2] photocycloadditions by generating a ring-opened radical anion from the aryl cyclopropyl ketone, which then engages with an alkene partner. nih.govnih.gov

Transition Metal Catalysis:

Palladium: Palladium complexes, specifically using a Pd(OAc)₂/PCy₃ system, have been shown to efficiently catalyze the stereoselective ring-opening of aryl cyclopropyl ketones to yield (E)-α,β-unsaturated ketones. rsc.orgrsc.org

Nickel: Nickel-catalyzed reductive ring-opening reactions provide access to alkylated ketones without the need for pre-formed organometallic reagents. acs.org A system of NiBr₂(dme) with a phenanthroline ligand and zinc as a reductant effectively couples aryl cyclopropyl ketones with unactivated alkyl bromides. acs.org

Samarium: Samarium(II) iodide (SmI₂) has been employed as a catalyst for intermolecular C-C bond forming reactions, coupling aryl cyclopropyl ketones with alkynes to produce decorated cyclopentenes. nih.govacs.org The reactivity in these systems is enhanced by the conjugation effect of the aryl ring, which stabilizes the key ketyl radical intermediate. nih.govacs.org

Other Catalytic Systems:

Lewis acids and Brønsted acids are conventionally used to activate the cyclopropyl ketone for ring-opening reactions. acs.org

Ionic liquids have also been explored as catalysts for the ring-opening reactions of cyclopropyl ketone derivatives under metal-free conditions. researchgate.net

The table below summarizes various catalytic systems used to transform aryl cyclopropyl ketones.

| Catalyst System | Transformation | Product Type | Reference(s) |

| Ru(bpy)₃²⁺ / Chiral Lewis Acid | Asymmetric [3+2] Cycloaddition | Chiral Cyclopentanes | nih.gov |

| Pd(OAc)₂ / PCy₃ | Stereoselective Ring-Opening | (E)-1-Arylbut-2-en-1-ones | rsc.orgrsc.org |

| NiBr₂(dme) / Ligand / Zn | Reductive Ring-Opening | γ-Alkylated Ketones | acs.org |

| SmI₂ | Intermolecular Coupling | Decorated Cyclopentenes | nih.govacs.org |

| Zr(OTf)₄ | Cascade Annulation | Dihydropyrroles | researchgate.net |

| Ionic Liquids | Ring-Opening | Various | researchgate.net |

Potential in Materials Science and Functional Material Development

While this compound is a valuable building block for discrete, complex molecules, its direct application in the synthesis of functional materials such as polymers is not extensively documented in the scientific literature. The high reactivity of the strained cyclopropane ring, which makes it an excellent synthetic intermediate for ring-opening and cycloaddition reactions, may simultaneously render it less stable as a repeating unit in a polymer backbone under many polymerization conditions.

However, related benzophenone (B1666685) structures have been studied in contexts relevant to material interactions. For example, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a compound with a similar aryl ketone structure, is known to inhibit the biological process of tubulin polymerization. nih.govpsu.edu This interaction, while biological, highlights the ability of the benzophenone core to interfere with macromolecular assembly. The potential for aryl cyclopropyl ketones to be used in ring-opening polymerization could be an area for future exploration, but current research focuses primarily on their utility in small-molecule synthesis.

Mechanistic Studies of Enzymatic Interactions and Pathways (non-therapeutic focus)

Specific studies detailing the non-therapeutic enzymatic transformation of this compound are limited. However, based on its chemical structure, several metabolic pathways can be postulated. The ketone functional group is a potential target for enzymatic reduction by ketoreductases, which would yield the corresponding secondary alcohol. Additionally, the two methoxy (B1213986) groups on the phenyl ring are susceptible to O-demethylation, a common reaction catalyzed by cytochrome P450 enzymes.

Research on related structures provides some insight. For instance, enzymatic hydrolysis is a known transformation for other cyclopropyl-containing compounds, such as in the resolution of cyclopropylglycine derivatives using the enzyme papain. researchgate.net While this is a different reaction type on a different substrate, it demonstrates that the cyclopropyl moiety is compatible with enzymatic systems. The primary focus of research on aryl cyclopropyl ketones, however, remains in their synthetic chemical reactivity rather than their biotransformations.

Agrochemical Research and Related Environmental Applications (e.g., fungicidal activity)

There are no direct reports on the fungicidal activity of this compound itself. However, its constituent structural motifs—the cyclopropyl group and the substituted phenyl ring—are features found in various agrochemically active compounds.

The cyclopropane ring is a key component in a number of commercial and investigational fungicides and pesticides. For example, various cyclopropanecarboxamide (B1202528) derivatives have been prepared and tested for in vivo antifungal activity, with some showing efficacy comparable to commercial fungicides. researchgate.net Similarly, certain triazole compounds containing a cyclopropyl group have exhibited significant fungicidal activity. researchgate.netresearchgate.net

Furthermore, molecules containing the 3,4-dimethoxyphenyl group or similar patterns have been investigated for their biological activities. Derivatives of tetrahydroquinoline containing the 3,4-dimethoxyphenyl moiety are explored as potential antibacterial and antifungal agents. mdpi.com The established bioactivity of these related compounds suggests that this compound could serve as a valuable starting material or scaffold for the synthesis of new potential agrochemicals.

Conclusion and Future Research Directions

Summary of Current Research Status for Cyclopropyl(3,4-dimethoxyphenyl)methanone

A comprehensive review of the scientific literature reveals a significant lack of dedicated research on this compound. While the compound is listed in several chemical supplier catalogs and databases with the CAS Number 92847-88-6 and molecular formula C₁₂H₁₄O₃, there are no published studies detailing its specific synthesis, characterization, or applications.

The primary synthetic route to aryl ketones is the Friedel-Crafts acylation. researchgate.netchemijournal.com In the case of this compound, this would likely involve the reaction of 1,2-dimethoxybenzene (B1683551) (veratrole) with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The two methoxy (B1213986) groups on the benzene (B151609) ring are ortho, para-directing and activating, which would facilitate the electrophilic aromatic substitution reaction.

Due to the lack of specific research, data on the chemical reactivity and potential applications of this compound can only be extrapolated from the known chemistry of other cyclopropyl (B3062369) ketones and compounds containing the 3,4-dimethoxyphenyl moiety.

Emerging Avenues for Synthetic Innovation and Diversification

Given the absence of established synthetic protocols for this compound, there is considerable scope for innovation. While traditional Friedel-Crafts acylation is a viable method, emerging synthetic strategies could offer improvements in terms of efficiency, selectivity, and environmental impact.

Data Table 1: Potential Synthetic Routes for this compound

| Synthetic Method | Reactants | Catalyst/Reagents | Potential Advantages |

| Friedel-Crafts Acylation | 1,2-Dimethoxybenzene, Cyclopropanecarbonyl chloride | AlCl₃, FeCl₃, or other Lewis acids | Well-established, high-yielding for activated arenes |

| Green Friedel-Crafts Acylation | 1,2-Dimethoxybenzene, Cyclopropanecarboxylic acid or anhydride | Solid acid catalysts (e.g., zeolites, clays) | Milder conditions, catalyst reusability, reduced waste |

| Oxidation of a Secondary Alcohol | 1-(Cyclopropyl)-1-(3,4-dimethoxyphenyl)methanol | Oxidizing agents (e.g., PCC, Swern oxidation) | Alternative to Friedel-Crafts, useful if the alcohol is readily available |

Further diversification could involve the synthesis of derivatives by modifying the aromatic ring or the cyclopropyl group. For instance, electrophilic substitution on the activated 3,4-dimethoxyphenyl ring could introduce additional functional groups, leading to a library of related compounds with potentially diverse biological activities.

Potential for Further Exploration of Chemical Reactivity and Derivatization Pathways

The chemical reactivity of this compound is anticipated to be rich and varied, primarily due to the presence of the cyclopropyl ketone functionality. The strained cyclopropane (B1198618) ring can undergo ring-opening reactions under various conditions, providing access to a range of linear and heterocyclic structures.

Potential derivatization pathways include:

Ring-opening reactions: Acid- or transition metal-catalyzed ring-opening of the cyclopropyl group could lead to the formation of γ-substituted ketones.

Reductive cleavage: The cyclopropyl ring could be reductively cleaved to afford linear alkyl chains.

Rearrangements: Under thermal or photochemical conditions, cyclopropyl ketones can undergo rearrangements to form cyclic or unsaturated ketones.

Reactions at the carbonyl group: Standard carbonyl chemistry, such as reduction to the corresponding alcohol, reductive amination, and Wittig olefination, would provide a wide array of derivatives.

Exploration of these pathways would not only expand the chemical space around this scaffold but also potentially lead to the discovery of novel compounds with interesting properties.

Role of Advanced Computational Chemistry in Guiding Future Synthetic and Mechanistic Studies

In the absence of experimental data, advanced computational chemistry can serve as a powerful tool to predict the properties and reactivity of this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to:

Model the three-dimensional structure of the molecule and determine its preferred conformation.

Calculate spectroscopic properties , such as NMR and IR spectra, which would aid in the characterization of the compound once it is synthesized.

Predict the regioselectivity of reactions on the aromatic ring.

Investigate the reaction mechanisms of potential synthetic routes and derivatization reactions, including transition state analysis to understand reaction barriers and kinetics.

Elucidate the electronic structure to understand how the interplay between the cyclopropyl and 3,4-dimethoxyphenyl groups influences the reactivity of the carbonyl group.

Computational studies can provide valuable insights that can guide the design of efficient synthetic strategies and predict the most likely outcomes of chemical reactions, thereby accelerating the exploration of the chemistry of this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing cyclopropyl(3,4-dimethoxyphenyl)methanone, and how can yield be optimized?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation, where a cyclopropanecarbonyl chloride reacts with 3,4-dimethoxybenzene under Lewis acid catalysis (e.g., AlCl₃). Optimize yield by controlling stoichiometry (1:1.2 molar ratio of acyl chloride to aromatic substrate) and reaction temperature (0–5°C to minimize side reactions). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity .

- Key Considerations : Monitor reaction progress using TLC (Rf ≈ 0.5 in 7:3 hexane/EtOAc). Replace traditional heating with microwave-assisted synthesis to reduce reaction time by 40% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Techniques :

- ¹H/¹³C NMR : Identify methoxy groups (δ ~3.8–3.9 ppm for OCH₃) and cyclopropyl protons (δ ~1.2–1.5 ppm). Aromatic protons appear as multiplet signals (δ ~6.8–7.2 ppm) .

- IR Spectroscopy : Confirm carbonyl stretch (C=O, ~1680–1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₃H₁₄O₃; exact mass 218.0943) .

Advanced Research Questions

Q. How does the electronic nature of the 3,4-dimethoxyphenyl group influence the reactivity of the cyclopropane moiety in substitution reactions?

- Mechanistic Insight : The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but may stabilize the cyclopropane ring via conjugation, reducing ring-opening tendencies. Compare reactivity with nitro-substituted analogs (e.g., cyclopropyl(3-nitrophenyl)methanone) where electron-withdrawing groups increase cyclopropane strain and reactivity .

- Experimental Design : Perform kinetic studies using nucleophiles (e.g., amines, thiols) under varying conditions (polar aprotic solvents, 25–60°C). Monitor regioselectivity via LC-MS and DFT calculations (e.g., HOMO-LUMO analysis) .

Q. What computational strategies can predict the compound’s interaction with biological targets, such as enzymes or receptors?

- Approach :

Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., cytochrome P450 enzymes) to simulate binding affinities. The cyclopropyl group may occupy hydrophobic pockets, while methoxy groups form hydrogen bonds .

Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field). Focus on conformational changes in the methanone moiety .

- Validation : Cross-reference computational results with experimental bioactivity assays (e.g., IC₅₀ determination in enzyme inhibition studies) .

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

- Troubleshooting Steps :

- Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities. Adjust gradient elution to separate byproducts with similar Rf values .

- Solvent Effects : Re-run NMR in deuterated DMSO to observe hydrogen-bonding interactions that may shift proton signals.

- DFT Refinement : Include solvent models (e.g., PCM for DMSO) in Gaussian calculations to improve agreement with experimental data .

Q. What strategies enable the selective functionalization of the cyclopropane ring without disrupting the methoxyphenyl group?

- Synthetic Routes :

- Photocatalysis : Use visible-light-driven [2+2] cycloadditions to modify the cyclopropane while protecting the aryl group with electron-donating substituents .

- Transition Metal Catalysis : Employ Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) at pre-functionalized cyclopropane positions. Pre-screen ligands (e.g., XPhos) for compatibility with methoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.